Cas no 4570-45-0 (1,3-Oxazol-2-amine)

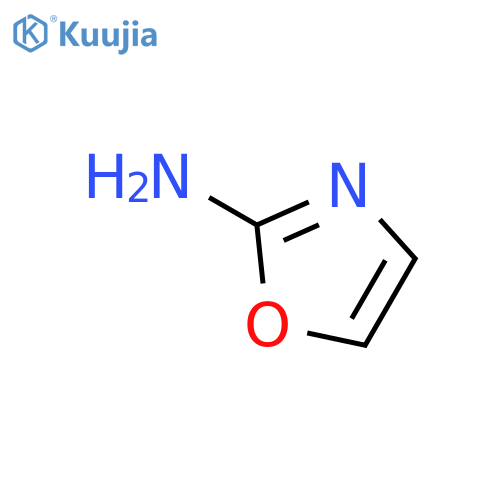

1,3-Oxazol-2-amine structure

商品名:1,3-Oxazol-2-amine

1,3-Oxazol-2-amine 化学的及び物理的性質

名前と識別子

-

- Oxazol-2-amine

- 2-Aminooxazole

- 1,3-Oxazol-2-amine

- 2-AMINO-1,3-OXAZOLE

- Oxazole-2-amine

- 2-AMino-Oxazole

- 2-Oxazolamine

- 2-Oxazolamine Oxazole-2-ylamine

- Oxazol-2-ylamine

- Oxazole-2-ylamine

- Oxazole,2-amino- (6CI,7CI,8CI)

- 2-Aminoxazole

- 1,3-oxazole-2-ylamine

- imino oxazole

- oxazolyl amine

- oxazole 2-amine

- 2-amino oxazole

- 1,3-oxazole-2-amine

- 1,3-oxazol-2-ylamine

- 2-amino-(I,3)-oxazole

- 1,3-Oxazol-2-amine #

- KSC235K8L

- Oxazol-2-amineoxazol-2-amine

- AMOT0093

- BCP23469

- STK695461

- SBB019333

- Z939904646

- FT-0645179

- CS-D0841

- DTXSID00339766

- FB-0707

- AKOS005072805

- EN300-91725

- AM20100168

- MB04324

- 4570-45-0

- MFCD07364485

- F8880-3166

- SY004397

- Oxazole-2-amine;2-Amino-1,3-oxazole

- 2-Aminooxazole, 97%

- AC-064

- A18796

- Oxazole-2-Amine,98%

- DB-010835

- 1,3-Oxazol-2-amine; 2-Aminooxazole

- A2884

-

- MDL: MFCD07364485

- インチ: 1S/C3H4N2O/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)

- InChIKey: ACTKAGSPIFDCMF-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C([H])N=C1N([H])[H]

計算された属性

- せいみつぶんしりょう: 84.03240

- どういたいしつりょう: 84.032362755g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 48.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 52

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- ゆうかいてん: 93.0 to 97.0 deg-C

- ふってん: 186.6°C at 760 mmHg

- フラッシュポイント: 66.702℃

- PSA: 52.05000

- LogP: 0.83800

- 最大波長(λmax): 219(MeOH)(lit.)

1,3-Oxazol-2-amine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN 2735

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39; S45

-

危険物標識:

- リスク用語:R34

- 危険レベル:IRRITANT

- ちょぞうじょうけん:0-10°C

1,3-Oxazol-2-amine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-Oxazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2884-1G |

2-Aminooxazole |

4570-45-0 | >98.0%(GC)(T) | 1g |

¥200.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A38550-1g |

Oxazol-2-amine |

4570-45-0 | 97% | 1g |

¥139.0 | 2022-04-28 | |

| abcr | AB465936-5g |

Oxazol-2-amine, min. 95%; . |

4570-45-0 | 5g |

€127.70 | 2025-02-15 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2787-10G |

1,3-oxazol-2-amine |

4570-45-0 | 97% | 10g |

¥ 1,056.00 | 2023-04-13 | |

| Key Organics Ltd | FB-0707-25G |

1,3-oxazol-2-amine |

4570-45-0 | >97% | 25g |

£275.00 | 2023-09-09 | |

| Enamine | EN300-91725-500mg |

1,3-oxazol-2-amine |

4570-45-0 | 94.0% | 500mg |

$21.0 | 2022-02-28 | |

| abcr | AB465936-25 g |

Oxazol-2-amine, min. 95%; . |

4570-45-0 | 25g |

€478.50 | 2023-07-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 739731-500MG |

2-Aminooxazole |

4570-45-0 | 500mg |

¥705.83 | 2023-11-25 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004397-5g |

2-Amino-1,3-oxazole |

4570-45-0 | ≥95% | 5g |

¥450.00 | 2024-07-09 | |

| eNovation Chemicals LLC | D205443-5g |

2-Amino-1,3-oxazole |

4570-45-0 | 98% | 5g |

$145 | 2024-05-24 |

1,3-Oxazol-2-amine 関連文献

-

Judit E. ?poner,Rafa? Szabla,Robert W. Góra,A. Marco Saitta,Fabio Pietrucci,Franz Saija,Ernesto Di Mauro,Raffaele Saladino,Martin Ferus,Svatopluk Civi?,Ji?í ?poner Phys. Chem. Chem. Phys. 2016 18 20047

-

Ziwei Liu,Long-Fei Wu,Andrew D. Bond,John D. Sutherland Chem. Commun. 2020 56 13563

-

Tom R. M. Rauws,Bert U. W. Maes Chem. Soc. Rev. 2012 41 2463

-

4. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earthZoe R. Todd,Rafa? Szabla,Jack W. Szostak,Dimitar D. Sasselov Chem. Commun. 2019 55 10388

-

Subhra Kanti Roy,Anisha Purkait,Rajib Shome,Saurav Das,Debapratim Das,Siddhartha Sankar Ghosh,Chandan K. Jana Chem. Commun. 2022 58 5909

4570-45-0 (1,3-Oxazol-2-amine) 関連製品

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4570-45-0)Oxazole-2-amine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:4570-45-0)Oxazole-2-amine

清らかである:99%/99%

はかる:25g/100g

価格 ($):152.0/608.0